2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid

Lipophilicity ADME prediction Chromatographic retention

Researchers need analytically traceable intermediates for forensic metabolite synthesis and SAR studies. CAS 1025962-20-2 provides validated 2D NMR & MS data for regulatory toxicology workflows. - Differentiated properties: LogP 3.11 (vs 3.6 for Zolpidic acid); tPSA 80.9 Ų; mp 177-178°C - Synthetic handle: 4-ethoxycarbonyl group enables hydrolysis, amidation, or reduction - Forensic utility: Intermediate for Zolpidem phenyl-4-carboxylic acid (urinary metabolite) - Available as free acid and tert-butyl ester for orthogonal protection strategies

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 1025962-20-2
Cat. No. B029173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid
CAS1025962-20-2
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
InChIInChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23)
InChIKeyNSLAIYSSTGSVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Procurement Context


2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2, MFCD16293832, C19H18N2O4, MW 338.36) is a substituted imidazo[1,2-a]pyridine-3-acetic acid derivative bearing a 6-methyl group on the pyridine ring and a 4-ethoxycarbonylphenyl substituent at the 2-position [1]. The imidazo[1,2-a]pyridine-3-acetic acid scaffold is foundational to a well-characterized class of gastric H+/K+-ATPase inhibitors with combined antisecretory and cytoprotective antiulcer properties, as established through the seminal structure–activity relationship (SAR) studies of Kaminski et al. spanning 1985–1997 [2][3]. This specific compound is also referenced as a synthetic intermediate en route to deuterated and non-deuterated Zolpidem metabolites, linking it directly to forensic and clinical toxicology analytical workflows [1].

Why Generic Substitution Is Scientifically Indefensible


Within the imidazo[1,2-a]pyridine-3-acetic acid chemotype, even single-point substituent changes on the 2-aryl ring or at the 6-position of the pyridine produce substantial shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and solid-state properties—parameters that govern chromatographic retention, membrane permeability, metabolic stability, and formulation behavior [1][2]. For example, replacing the 4-methyl group on the 2-phenyl ring (as in Zolpidic acid, CAS 189005-44-5) with a 4-ethoxycarbonyl moiety (as in the target compound) adds 58 Da of molecular weight and introduces two additional hydrogen-bond acceptor sites, increasing the topological polar surface area (tPSA) from approximately 54.6 Ų to 80.9 Ų and depressing LogP from ~3.25–3.61 to ~3.11 [3]. These differences are large enough to alter every ADME prediction parameter. Generic substitution within this class is therefore scientifically indefensible without explicit, matched-condition comparative data.

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation vs. Zolpidic Acid

The target compound carries a 4-ethoxycarbonyl substituent on the 2-phenyl ring, in contrast to the 4-methyl substituent found in Zolpidic acid (CAS 189005-44-5, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid). This structural difference translates to a calculated LogP of 3.11 (ACD/Labs) versus 3.25–3.61 for Zolpidic acid, an approximate reduction of 0.14–0.50 log units, indicating measurably lower lipophilicity [1]. Although both values are derived from algorithmic prediction rather than shake-flask measurement, the directional difference is consistent with the introduction of the polar ethoxycarbonyl ester group.

Lipophilicity ADME prediction Chromatographic retention Imidazo[1,2-a]pyridine

Polar Surface Area Expansion vs. Zolpidic Acid

The ethoxycarbonyl substituent introduces two additional oxygen atoms into the molecule, expanding the topological polar surface area (tPSA) from 54.6 Ų (Zolpidic acid) to 80.9 Ų (target compound), an absolute increase of 26.3 Ų, representing a 48% relative increase [1]. This value exceeds the commonly cited 60–70 Ų threshold for favorable oral absorption potential and may have implications for permeability classification.

Polar surface area Hydrogen bonding Permeability prediction Drug-likeness

Solid-State Thermal Stability Differentiation

The target compound melts at 177–178°C (acetonitrile), as reported by Klupsch et al. (2006), in contrast to Zolpidic acid, which exhibits a melting range of 243–245°C . This represents a 66–68°C depression in melting point. The lower melting point is consistent with the increased conformational flexibility and reduced symmetry introduced by the ethyl ester side chain versus the compact methyl group.

Melting point Thermal stability Solid-state properties Formulation

Class-Level Gastric H+/K+-ATPase Inhibitor Validation

The imidazo[1,2-a]pyridine-3-acetic acid scaffold—to which the target compound belongs—has been pharmacologically validated through an extensive series of publications by Kaminski et al. (J. Med. Chem. 1985–1997). The prototype compound, SCH 28080 (3-cyanomethyl-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine), inhibits the gastric H+/K+-ATPase with an IC50 of 2.5 μM (purified enzyme) and a Ki of 0.12 μM, and is K+-competitive [1][2][3]. Analogs bearing a carboxylic acid side chain at the 3-position (as in the target compound) were explicitly investigated in the SAR series and demonstrated the ability to modulate both antisecretory and cytoprotective activities, establishing structure-dependent efficacy differentiation within the class [4]. No direct IC50 or Ki data for the specific compound CAS 1025962-20-2 have been published in peer-reviewed literature as of the search date.

Gastric H+/K+-ATPase Antiulcer Antisecretory Cytoprotective

Documented Intermediate for Zolpidem Metabolite Synthesis

Unlike many imidazo[1,2-a]pyridine-3-acetic acid derivatives that lack specific documented applications, CAS 1025962-20-2 is explicitly described by Toronto Research Chemicals as 'an intermediate in the preparation of Zolpidem metabolites,' and its synthesis, purification, and full spectroscopic characterization (including 2D ¹H–¹⁵N NMR) are detailed in Klupsch et al. (2006) [1]. The compound is directly linked to the preparation of Zolpidem phenyl-4-carboxylic acid (CAS 109461-65-6), a major metabolite used in forensic and clinical toxicology LC–MS/MS assays . This documented provenance separates it from general screening-library compounds that lack a peer-reviewed synthetic and analytical characterization trail.

Zolpidem metabolites Forensic toxicology Analytical reference standard Stable isotope labeling

Availability of a Protected tert-Butyl Ester Form

The target compound exists as the free carboxylic acid (CAS 1025962-20-2), but its corresponding 1,1-dimethylethyl (tert-butyl) ester derivative (CAS 917252-83-6, C23H26N2O4, MW 394.46) is also commercially catalogued . The availability of both the free acid and the tert-butyl ester protected form provides orthogonal synthetic entry points: the free acid can be directly coupled via amide bond formation, while the tert-butyl ester offers acid-labile protection for multi-step sequences requiring carboxyl group masking. This dual availability distinguishes the compound from simpler analogs such as (6-methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid (CAS 59128-10-8), which lacks an aryl substituent at the 2-position and has no corresponding protected form catalogued .

Protected intermediate tert-Butyl ester Synthetic methodology Orthogonal protection

Evidence-Backed Application Scenarios


Analytical Reference for Zolpidem Metabolite LC–MS/MS

CAS 1025962-20-2 is a documented intermediate in the synthesis of Zolpidem phenyl-4-carboxylic acid, a major urinary metabolite used in forensic toxicology screening panels [1]. The compound's full 2D ¹H–¹⁵N NMR characterization and mass spectral data, published by Klupsch et al. (2006), provide the spectroscopic fingerprint required for positive identification in regulatory forensic workflows [1]. Its lower LogP (3.11 vs. ~3.6 for Zolpidic acid) results in distinct reversed-phase LC retention behavior, making it a suitable chromatographic resolution marker for method validation when co-analyzed with Zolpidem and its major metabolites [2].

Scaffold for Gastric H+/K+-ATPase Inhibitor Optimization

The imidazo[1,2-a]pyridine-3-acetic acid scaffold has been validated across five sequential SAR studies as a gastric H+/K+-ATPase inhibitory chemotype, with the prototype SCH 28080 demonstrating an IC50 of 2.5 μM on purified enzyme [3][4]. The 4-ethoxycarbonylphenyl substituent in CAS 1025962-20-2 provides a synthetic handle for further diversification (hydrolysis to the carboxylic acid, amidation, reduction) that is absent in the 4-methyl analog Zolpidic acid. The 48% larger tPSA (80.9 vs. 54.6 Ų) also provides a differentiated physicochemical starting point for lead optimization campaigns targeting modulated permeability or solubility profiles [2].

Dual-Form Procurement for Parallel Synthesis

The commercial availability of both the free acid (CAS 1025962-20-2) and its tert-butyl ester (CAS 917252-83-6) enables orthogonal synthetic strategies without in-house protection/deprotection optimization . This is particularly advantageous for amide library synthesis: the free acid can be directly coupled using standard carbodiimide chemistry, while the tert-butyl ester can be orthogonally deprotected with TFA for late-stage diversification. The 66–68°C lower melting point of the free acid (177–178°C) versus Zolpidic acid (243–245°C) also broadens the compatible solvent range for thermal processing and reduces energy input for melt-based reactions [1].

Physicochemically Differentiated Internal Standard

The combination of lower LogP (3.11), larger tPSA (80.9 Ų), and lower melting point (177–178°C) differentiates CAS 1025962-20-2 from Zolpidic acid (LogP ~3.6, tPSA 54.6 Ų, mp 243–245°C) to a degree that supports its evaluation as a chromatographically resolvable internal standard or system suitability marker in reversed-phase HPLC and LC–MS/MS methods targeting imidazo[1,2-a]pyridine analytes [2]. The calculated aqueous solubility of 0.021 g/L (25°C) further defines the practical working concentration range for aqueous-based mobile phases and sample preparation protocols .

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